3-Amino-2,4,6-tribromobenzoic acid
Overview
Description
3-Amino-2,4,6-tribromobenzoic acid is an organic compound with the molecular formula C7H4Br3NO2 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by bromine atoms, and an amino group is attached to the third carbon
Mechanism of Action
Target of Action
3-Amino-2,4,6-tribromobenzoic acid is primarily an antibacterial agent . It has been shown to be active against many bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and Mycobacterium avium complex .
Mode of Action
The compound interacts strongly with the optical properties of diaminopyridine . This interaction leads to an enhancement in the fluorescence of this compound , which could potentially be used to track the compound’s interaction with its bacterial targets.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . This is evidenced by its effectiveness against various bacterial strains, including MRSA and Mycobacterium species .
Biochemical Analysis
Biochemical Properties
3-Amino-2,4,6-tribromobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to enhance the fluorescence of diaminopyridine, indicating a strong interaction with this compound . Additionally, this compound exhibits antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . These interactions suggest that this compound can modulate the activity of bacterial enzymes and proteins, leading to its antibacterial effects.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell function, potentially by interfering with cell wall synthesis or protein function . In mammalian cells, this compound may impact cellular metabolism by interacting with metabolic enzymes, although specific studies on mammalian cells are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to bacterial enzymes, inhibiting their activity and leading to antibacterial effects Additionally, this compound may interact with nucleic acids, affecting gene expression and protein synthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function require further study . In vitro and in vivo studies have shown that the compound can maintain its antibacterial activity over extended periods, although degradation products may form over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Specific pathways and enzymes involved in the metabolism of this compound are still being studied, but its interactions with metabolic enzymes suggest a complex metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and toxicity. Studies have shown that this compound can be distributed throughout the body, with higher concentrations in target tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4,6-tribromobenzoic acid typically involves the bromination of m-aminobenzoic acid. The process is carried out in a three-necked flask equipped with a stirrer and connected to a water pump. The reaction mixture consists of m-aminobenzoic acid, concentrated hydrochloric acid, and water, which is cooled in an ice bath. Bromine vapor is then introduced into the reaction mixture, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,4,6-tribromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can form azo compounds through diazotization followed by coupling with phenols or amines.
Common Reagents and Conditions:
Bromine: Used in the bromination process.
Hydrochloric Acid: Acts as a catalyst in the reaction.
Sodium Nitrite and Hypophosphorous Acid: Used in diazotization reactions.
Major Products Formed:
Tribromo Derivatives: Formed through further bromination.
Azo Compounds: Formed through coupling reactions.
Scientific Research Applications
3-Amino-2,4,6-tribromobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of dyes and pigments.
Comparison with Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of an amino group.
3-Amino-2,4,6-triiodobenzoic acid: Similar but with iodine atoms instead of bromine.
Uniqueness: 3-Amino-2,4,6-tribromobenzoic acid is unique due to its specific arrangement of bromine atoms and the presence of an amino group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-amino-2,4,6-tribromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUPOMXKMSVGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289187 | |
Record name | 3-amino-2,4,6-tribromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-84-8 | |
Record name | 6628-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-amino-2,4,6-tribromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-2,4,6-tribromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Amino-2,4,6-tribromobenzoic acid in the synthesis of 2,4,6-tribromobenzoic acid?
A1: Based on the provided abstract, this compound serves as an intermediate in the synthesis of 2,4,6-tribromobenzoic acid []. While the specific reaction steps are not detailed, it is likely that the amino group (-NH2) in the 3 position undergoes diazotization followed by replacement with a hydrogen atom, ultimately leading to the formation of 2,4,6-tribromobenzoic acid.
Q2: Are there any other known applications or properties of this compound?
A2: The provided abstract focuses solely on its role as a synthetic intermediate for 2,4,6-tribromobenzoic acid []. Further research is required to explore any other potential applications, properties, or biological activities of this compound.
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